5-Isopropyl-3-methylisothiazol-4-amine
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Overview
Description
5-Isopropyl-3-methylisothiazol-4-amine is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are commonly used in various industrial applications due to their antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylisothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-mercaptopropanamides with suitable reagents to form the isothiazole ring . This process often requires chlorination or oxidation to achieve the desired ring closure . The reaction conditions may vary, but they generally involve the use of acidic or basic media to facilitate the cyclization.
Industrial Production Methods
Industrial production of isothiazole derivatives, including this compound, often employs large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-3-methylisothiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .
Scientific Research Applications
5-Isopropyl-3-methylisothiazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the formulation of biocides, preservatives, and other industrial chemicals.
Mechanism of Action
The antimicrobial activity of 5-Isopropyl-3-methylisothiazol-4-amine is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites . The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This mechanism is similar to other isothiazolinone derivatives, which are known for their broad-spectrum antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone (MIT): Used as a preservative in personal care products.
Chloromethylisothiazolinone (CMIT): Commonly used in combination with MIT as a biocide.
Benzisothiazolinone (BIT): Used in industrial applications for its antimicrobial properties.
Uniqueness
5-Isopropyl-3-methylisothiazol-4-amine stands out due to its specific structural features, such as the isopropyl and methyl groups, which may confer unique reactivity and biological activity compared to other isothiazolinone derivatives . These structural differences can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C7H12N2S |
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Molecular Weight |
156.25 g/mol |
IUPAC Name |
3-methyl-5-propan-2-yl-1,2-thiazol-4-amine |
InChI |
InChI=1S/C7H12N2S/c1-4(2)7-6(8)5(3)9-10-7/h4H,8H2,1-3H3 |
InChI Key |
NMQKROSQMYMFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1N)C(C)C |
Origin of Product |
United States |
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